molecular formula C6H14N2O2 B8671725 2-amino-N-methoxy-N,2-dimethylpropanamide

2-amino-N-methoxy-N,2-dimethylpropanamide

Cat. No. B8671725
M. Wt: 146.19 g/mol
InChI Key: QTHCELHXQDZPKZ-UHFFFAOYSA-N
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Patent
US08129355B2

Procedure details

The Boc-protected Weinreb amide, [1-(methoxy-methyl-carbamoyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester, (1.1 g, 4.47 mmol), was taken up in TFA/CH2Cl2 (1:1, 50 mL) and stirred for 20 min. Removal of the solvent left 2-amino-N-methoxy-2,N-dimethyl-propionamide (1.15 g, 99%, quantitative yield) as its TFA salt. 1H NMR (200 MHz, CD3OD) δ (ppm): 1.63 (s, 6H), 3.25 (s, 3H), 3.78 (s, 3H). MS (ESI, positive ion): m/z 147.3 (M+1)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
TFA CH2Cl2
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]([C:11](=[O:16])[N:12]([O:14][CH3:15])[CH3:13])([CH3:10])[CH3:9])(C)(C)C.C(O)(C(F)(F)F)=O>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH2:7][C:8]([CH3:10])([CH3:9])[C:11]([N:12]([O:14][CH3:15])[CH3:13])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C)(C)C(N(C)OC)=O)=O
Step Four
Name
TFA CH2Cl2
Quantity
50 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC(C(=O)N(C)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 176%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.